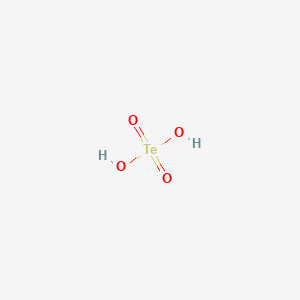

Tellursaeure

Cat. No. B8810611

M. Wt: 193.6 g/mol

InChI Key: XHGGEBRKUWZHEK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04087511

Procedure details

Tellurate or tellurite glasses are prepared by starting with either telluric acid or tellurous acid, respectively. Weigh out 688.92 gm H2TeO4.2H2O or 532.83 gm of H2TeO3. Dissolve in 1000 ml. For H2TeO4, heating may be used to effect dissolution, but for H2TeO3, the solution must be kept cold, i.e. -- below 10° C. (About 50-75 ml of concentrated HCl may be added to aid dissolution of the H2TeO3). Weigh out 100.1 gm CaCO3 and dissolve into the acid solution to form a clear solution.

[Compound]

Name

H2TeO4.2H2O

Quantity

688.92 g

Type

reactant

Reaction Step Four

[Compound]

Name

H2TeO3

Quantity

532.83 g

Type

reactant

Reaction Step Five

[Compound]

Name

H2TeO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

H2TeO3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

H2TeO3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[Te:1](=[O:5])(=[O:4])([OH:3])[OH:2].[Te:6](=[O:9])([OH:8])[OH:7].Cl.C([O-])([O-])=O.[Ca+2]>>[Te:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Te:6]([O-:9])([O-:8])=[O:7] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Te](O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Te](O)(O)=O

|

Step Four

[Compound]

|

Name

|

H2TeO4.2H2O

|

|

Quantity

|

688.92 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

H2TeO3

|

|

Quantity

|

532.83 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

H2TeO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

H2TeO3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

62.5 (± 12.5) mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Nine

[Compound]

|

Name

|

H2TeO3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Dissolve in 1000 ml

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a clear solution

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04087511

Procedure details

Tellurate or tellurite glasses are prepared by starting with either telluric acid or tellurous acid, respectively. Weigh out 688.92 gm H2TeO4.2H2O or 532.83 gm of H2TeO3. Dissolve in 1000 ml. For H2TeO4, heating may be used to effect dissolution, but for H2TeO3, the solution must be kept cold, i.e. -- below 10° C. (About 50-75 ml of concentrated HCl may be added to aid dissolution of the H2TeO3). Weigh out 100.1 gm CaCO3 and dissolve into the acid solution to form a clear solution.

[Compound]

Name

H2TeO4.2H2O

Quantity

688.92 g

Type

reactant

Reaction Step Four

[Compound]

Name

H2TeO3

Quantity

532.83 g

Type

reactant

Reaction Step Five

[Compound]

Name

H2TeO4

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

H2TeO3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

H2TeO3

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

[Te:1](=[O:5])(=[O:4])([OH:3])[OH:2].[Te:6](=[O:9])([OH:8])[OH:7].Cl.C([O-])([O-])=O.[Ca+2]>>[Te:1]([O-:5])([O-:4])(=[O:3])=[O:2].[Te:6]([O-:9])([O-:8])=[O:7] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)([O-])[O-].[Ca+2]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Te](O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Te](O)(O)=O

|

Step Four

[Compound]

|

Name

|

H2TeO4.2H2O

|

|

Quantity

|

688.92 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

H2TeO3

|

|

Quantity

|

532.83 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

H2TeO4

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

H2TeO3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

62.5 (± 12.5) mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Nine

[Compound]

|

Name

|

H2TeO3

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Dissolve in 1000 ml

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to form a clear solution

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |